Triptobenzene H
Overview
Description
Triptobenzene H is an abietane diterpenoid with the chemical formula C21H28O4. This compound is known for its significant pharmacological activities, including anti-inflammatory and immunosuppressive properties .
Mechanism of Action
Target of Action
Triptobenzene H, an abietane diterpenoid , primarily targets macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis.
Mode of Action
this compound interacts with its primary targets, the macrophages, by activating them . This activation leads to indirect liver damage . The exact molecular interactions between this compound and macrophages are still under investigation.
Biochemical Pathways
The activation of macrophages by this compound leads to an increase in the levels of TNF-α and IL-1β mRNA . These are key players in the inflammatory response, suggesting that this compound may affect the inflammatory pathways.
Result of Action
The activation of macrophages by this compound results in indirect liver damage . This is evidenced by the significant increase in the levels of mouse serum alanine aminotransferase and aspartate aminotransferase, markers of liver damage, when this compound is administered at a dose of 10 mg/kg . This also leads to aggravated liver inflammation .
Biochemical Analysis
. .
Biochemical Properties
Triptobenzene H plays a significant role in biochemical reactions. It has been found to significantly increase TNF-α and IL-1β mRNA levels in macrophages . This suggests that this compound interacts with these biomolecules and influences their expression.
Cellular Effects
The effects of this compound on cells are profound. It causes indirect liver damage by increasing the levels of TNF-α and IL-1β mRNA in macrophages . This indicates that this compound influences cell function and impacts cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as TNF-α and IL-1β. By increasing the mRNA levels of these molecules, this compound exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
Its ability to cause indirect liver damage by influencing the levels of certain biomolecules suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Its interaction with TNF-α and IL-1β suggests that it may be involved in the metabolic pathways of these biomolecules .
Preparation Methods
Triptobenzene H can be synthesized through various methods. One common approach involves the extraction from the ethanol extracts of Tripterygium wilfordii . The process typically includes the use of 95% ethanol to extract the bioactive components from the plant material, followed by purification steps such as silica gel chromatography and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Triptobenzene H undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl and methoxy groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Triptobenzene H has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of abietane diterpenoids.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and inflammation.
Comparison with Similar Compounds
Triptobenzene H is unique among abietane diterpenoids due to its specific structure and biological activities. Similar compounds include:
- Triptobenzene A
- Triptobenzene B
- Triptobenzene T
- Triptonediol
- Triptonoterpene
These compounds share similar structural features but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
(4aS,10aS)-5-hydroxy-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-11(2)15-10-17(22)18-14(19(15)25-5)6-7-16-12(3)13(20(23)24)8-9-21(16,18)4/h10-11,16,22H,6-9H2,1-5H3,(H,23,24)/t16-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQIHCWNAMEWEW-KKSFZXQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC2(C1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(CC[C@]2([C@H]1CCC3=C(C(=CC(=C32)O)C(C)C)OC)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317110 | |
Record name | Triptobenzene H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146900-55-2 | |
Record name | Triptobenzene H | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146900-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triptobenzene H | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Triptobenzene H and what is its known biological activity?
A1: this compound has been isolated from the chloroform extracts of several plants within the Tripterygium genus, including Tripterygium hypoglaucum [] and Tripterygium wilfordii []. Studies indicate that this compound exhibits significant immunosuppressive activity [].
Q2: How was the chemical structure of this compound elucidated?
A2: The structure of this compound was determined through spectroscopic studies, including techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This approach allows researchers to analyze the compound's structure by examining its interactions with electromagnetic radiation and determining its mass-to-charge ratio, respectively [, ].
Q3: Are there any studies investigating the immunosuppressive activity of this compound and other related diterpenoids?
A3: Yes, research has shown that this compound, along with other diterpenoids like Triptoquinone A, Triptoquinone B, and Triptoquinone H, isolated from Tripterygium hypoglaucum, exhibit notable immunosuppressive activity. These compounds were tested using lymphocyte transformation tests, a common method for evaluating the effects of compounds on immune cell proliferation [].
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